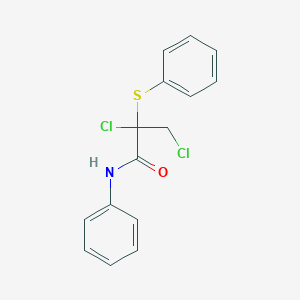
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide is a chemical compound with the molecular formula C15H13Cl2NOS It is known for its unique structure, which includes both chloro and phenylsulfanyl groups attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide typically involves the reaction of 2,3-dichloropropionyl chloride with aniline in the presence of a base, followed by the introduction of a phenylsulfanyl group. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chloro groups may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-N-phenylmaleimide
- 2-Chloro-N-phenylacetamide
- 3,4-Dichloro-1-phenyl-pyrrol-2,5-dione
Uniqueness
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide is unique due to the presence of both chloro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
83375-58-0 |
|---|---|
分子式 |
C15H13Cl2NOS |
分子量 |
326.2 g/mol |
IUPAC 名称 |
2,3-dichloro-N-phenyl-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-15(17,20-13-9-5-2-6-10-13)14(19)18-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19) |
InChI 键 |
BDPYNWLHERJOFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(CCl)(SC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


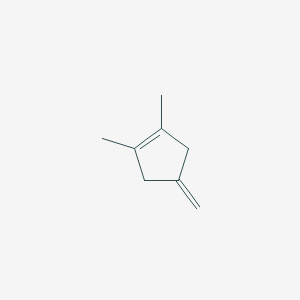
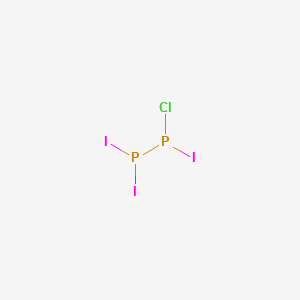
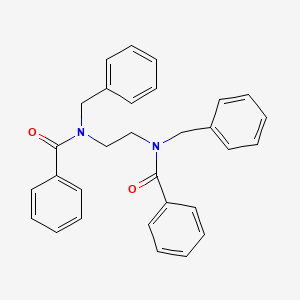
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
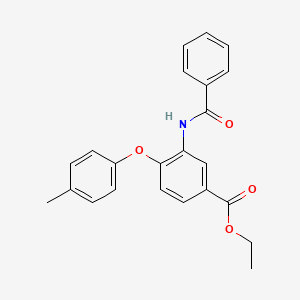
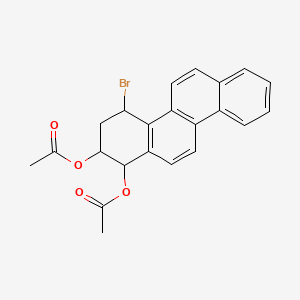
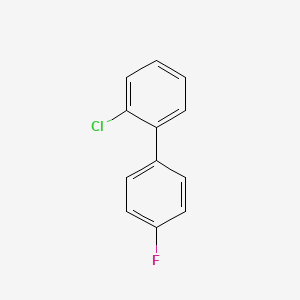

![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
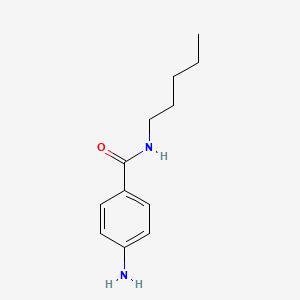
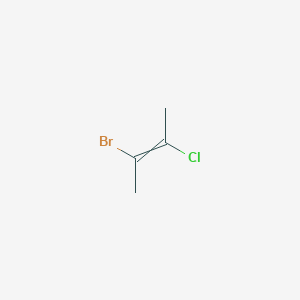
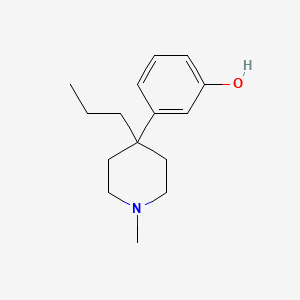
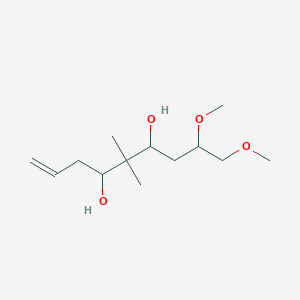
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
